molecular formula C19H22F3NO3S B2603959 N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1396632-00-0

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2603959
CAS RN: 1396632-00-0
M. Wt: 401.44
InChI Key: HEMFJUUFJSZWCP-UHFFFAOYSA-N
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Description

“N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide” is a chemical compound with the molecular formula C19H22F3NO3S and a molecular weight of 401.44. It is used in the pharmaceutical industry .


Synthesis Analysis

The synthesis of this compound involves a reaction process that includes the use of 2L dichloromethane, 186g (2.0mol) aniline, 4.88g (0.04mol) 4-dimethylaminopyridine (DMAP), and 444g (4.4mol) triethylamine . The reaction vessel is vacuumed to -0.095MPa and cooled to -40°C, then 665g (4.4mol) trifluoromethylsulfonyl fluoride gas is introduced . The reaction is stirred at a reaction temperature of -20°C to 0°C and a reaction pressure of 0.02MPa to 0.1MPa . After 6 hours, the excess trifluoromethylsulfonyl fluoride gas in the reactor is released for cooling and collection . After the reactor is returned to atmospheric pressure, 500mL of water is added and the liquid is separated . The organic phase is heated to 40°C to distill off the dichloromethane, resulting in a light yellow solid . The light yellow solid is recrystallized with toluene to obtain 650g of white crystals, with a yield of 91.0% .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a complex arrangement of carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur atoms . The average mass of the molecule is 387.417 Da, and the monoisotopic mass is 387.111603 Da .

Scientific Research Applications

Analytical Applications

Compounds related to N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide have been utilized in analytical chemistry, particularly in the development of assays. For instance, methanesulfonic acid-based assays have been employed for the colorimetric detection of lipid peroxidation products, offering a method to measure malondialdehyde and 4-hydroxyalkenals, crucial markers of oxidative stress in biological samples (Gérard-Monnier et al., 1998).

Microbial Synthesis and Biocatalysis

Stereo-selective microbial reduction has been employed to produce chiral intermediates from related sulfonamide compounds. These intermediates are critical for the synthesis of pharmaceuticals like beta-receptor antagonists, demonstrating the role of biocatalysis in creating enantiomerically pure compounds (Patel et al., 1993).

Environmental Biotechnology

Methane-utilizing bacteria have been studied for their potential in biosynthesizing valuable biopolymers and chemicals. For example, a Methylocystis-dominated methanotrophic enrichment has shown stable production capabilities for polyhydroxyalkanoates (PHAs), highlighting the application of methane as a feedstock for biodegradable plastics production (Myung et al., 2015).

Molecular and Structural Chemistry

The study of sulfonamide derivatives, including their synthesis and structural characterization, plays a significant role in developing novel materials and pharmaceuticals. For example, the voltammetric analysis of nimesulide, a sulfonamide-based anti-inflammatory agent, demonstrates the use of electroanalytical techniques to understand the redox behavior of these compounds (Álvarez-Lueje et al., 1997).

Synthesis and Drug Development

Sulfonamide compounds have been explored for their potential in drug development, including as intermediates in synthesizing antiarrhythmic agents and studying their mechanism of action. This research aids in the design of drugs with specific therapeutic targets, improving efficacy and reducing side effects (Connors et al., 1991).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-phenylbutyl)-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3NO3S/c1-18(24,12-11-15-5-3-2-4-6-15)14-23-27(25,26)13-16-7-9-17(10-8-16)19(20,21)22/h2-10,23-24H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMFJUUFJSZWCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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